molecular formula C15H21F2N3O4S B8352005 N-(4-(((4,4-Difluorocyclohexyl)methyl)amino)-3-nitrophenyl)ethanesulfonamide

N-(4-(((4,4-Difluorocyclohexyl)methyl)amino)-3-nitrophenyl)ethanesulfonamide

Cat. No.: B8352005
M. Wt: 377.4 g/mol
InChI Key: MHMXYFCOFPJPRU-UHFFFAOYSA-N
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Description

N-(4-(((4,4-Difluorocyclohexyl)methyl)amino)-3-nitrophenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C15H21F2N3O4S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21F2N3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[(4,4-difluorocyclohexyl)methylamino]-3-nitrophenyl]ethanesulfonamide

InChI

InChI=1S/C15H21F2N3O4S/c1-2-25(23,24)19-12-3-4-13(14(9-12)20(21)22)18-10-11-5-7-15(16,17)8-6-11/h3-4,9,11,18-19H,2,5-8,10H2,1H3

InChI Key

MHMXYFCOFPJPRU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)NCC2CCC(CC2)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Fluoro-3-nitrophenyl)ethanesulfonamide (26 g, 0.107 mol), [(4,4-difluorocyclohexyl)methyl]amine (approx. 15 g), DIPFA (20 mL) and DMSO (100 mL) were mixed together and heated to 65° C. overnight. Ethanolamine (5 g) was added and the reaction mixture was stirred until complete disappearance of N-(4-fluoro-3-nitrophenyl)ethanesulfonamide (approx. 4-5 hrs.). The room temperature cooled down reaction mixture was poured in cold water (900 mL). The product was extracted with DCM (5×200 mL). The combined organic phases were washed with HCl 2N (3×200 mL) and dried over anhydrous Na2SO4. The solvent was removed and the crude product was purified on silica gel by flash chromatography (this material can be re-crystallized using a mixture of EtOAc and hexane) to provide the title product (24.2 g) as orange solid.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Four

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